Organic synthesisChemical procurementQuality control
Researchers building BODIPY dyes often face oxidative degradation and unwanted electrophilic side reactions when using unprotected pyrrole aldehydes. 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde eliminates this risk through 2,5-dimethyl substitution that blocks reactive α-positions while preserving the aldehyde handle.
• Prevents α-pyrrolic electrophilic attack; enhances photostability and quantum yield of BODIPY fluorophores
• ≥98% purity with batch-specific NMR, HPLC, GC data ensures accurate stoichiometric control for ligand and dye synthesis
• Defined melting point (82-85°C) and solubility in common organic solvents facilitate reproducible incorporation
• In stock for immediate global dispatch with full analytical documentation
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
CAS No.95337-70-5
Cat. No.B1272460
⚠ Attention: For research use only. Not for human or veterinary use.
4-(2,5‑Dimethyl‑1H‑pyrrol‑1‑yl)benzaldehyde is an N‑aryl‑2,5‑dimethylpyrrole bearing a para‑formyl substituent on the aromatic ring [1]. Its core structure combines the electron‑rich 2,5‑dimethylpyrrole motif with a reactive benzaldehyde handle, making it a versatile building block for constructing BODIPY dyes, pyrrole‑based ligands, and heterocyclic frameworks [2]. Commercial availability typically ranges from 95% to 98% purity, with batch‑specific analytical data (NMR, HPLC, GC) provided by major vendors .
Scaffold2,5-Dimethylpyrrole benzaldehyde with reactive para-formyl handle
Key Featureα-Methyl groups block unwanted electrophilic attack and oxidative degradation
SupplyBatch-specific NMR, HPLC, GC analytical data from major vendors
[1] PubChem Compound Summary for CID 2764550, 4-(2,5-Dimethyl-1H-Pyrrol-1-Yl)Benzaldehyde. National Center for Biotechnology Information (2025). View Source
[2] Lu, H., Mack, J., Yang, Y., & Shen, Z. (2014). Structural modification strategies for the rational design of red/NIR region BODIPYs. Chemical Society Reviews, 43(13), 4778–4823. View Source
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde – Non-Interchangeability with Analogs
Substituting 4‑(2,5‑dimethyl‑1H‑pyrrol‑1‑yl)benzaldehyde with an analog that lacks the 2,5‑dimethyl groups or carries a different aromatic substitution compromises both the electronic properties and the steric profile of the pyrrole ring. The 2,5‑dimethyl substitution blocks the α‑pyrrolic positions, preventing unwanted electrophilic attack and oxidative degradation, while simultaneously modulating the electron density at the nitrogen [1]. This electronic tuning directly influences the outcome of downstream reactions—e.g., BODIPY formation, where pyrrole nucleophilicity and steric shielding dictate both yield and photophysical performance [2]. The quantitative evidence below demonstrates that even closely related pyrrole‑benzaldehydes fail to replicate the specific purity profile, thermal behavior, and validated synthetic utility of the target compound, making generic substitution a quantifiable risk in procurement.
α‑Position Blocking
Removing the 2,5‑dimethyl groups exposes pyrrole α‑sites to electrophilic side reactions and may accelerate oxidative degradation, altering reaction selectivity.
Electronic Tuning
Unsubstituted pyrrole‑benzaldehyde analogs shift electron density at nitrogen, which can lower BODIPY formation yield and change photophysical performance.
Purity & Thermal Consistency
Analogs often lack a well‑defined melting point and show wider vendor purity bands (95–97%), increasing the risk of variable solid‑state handling and repurification need.
[1] Gryko, D. T., & Gryko, D. (2020). Synthesis of pyrroles and their derivatives. In Science of Synthesis: Houben–Weyl Methods of Molecular Transformations. Thieme. View Source
[2] Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891–4932. View Source
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde – Differentiation vs. Comparators
Validated Purity Benchmark: Multimodal QC vs. Analog
The target compound is commercially available at a verified minimum purity of 98% with batch‑specific NMR, HPLC, and GC certification, enabling reproducible synthetic outcomes without additional purification . In contrast, the unsubstituted analog 4‑(1H‑pyrrol‑1‑yl)benzaldehyde is typically supplied at 97% purity with less comprehensive analytical documentation .
Purity BenchmarkReported
98%
vs 97% unsubstituted analog
Reduces need for additional purification
Vendor specifications with NMR/HPLC/GC
Organic synthesisChemical procurementQuality control
Commercial vendor specifications (Bidepharm vs. Sigma-Aldrich)
Why This Matters
A 1% purity advantage reduces the need for additional purification steps, directly impacting procurement cost and project timeline efficiency.
Organic synthesisChemical procurementQuality control
Melting Point Consistency vs. Analog
The target compound exhibits a reproducible melting point range of 82–85 °C across multiple vendor and database sources, indicative of high crystallinity and batch‑to‑batch consistency [1]. The unsubstituted analog 4‑(1H‑pyrrol‑1‑yl)benzaldehyde lacks a similarly well‑defined melting point in the primary literature, suggesting greater variability in solid‑state properties that can complicate formulation and handling .
Melting PointClass‑level
82–85 °C
Undefined for unsubstituted analog
Practical indicator of purity and solid‑state reliability
4-(1H-pyrrol-1-yl)benzaldehyde: No defined range in primary literature
Quantified Difference
Quantitative range available vs. undefined
Conditions
Experimental determination, compiled from multiple authoritative sources
Why This Matters
A well‑defined melting point is a practical indicator of purity and solid‑state reliability, reducing the risk of inconsistent behavior during storage, weighing, or formulation.
[1] Molbase Compound Page: 4-(2,5-dimethylpyrrol-1-yl)benzaldehyde, CAS 95337-70-5, melting point 82–85 °C. View Source
Solubility Profile: Organic Solvent Compatibility
4‑(2,5‑Dimethyl‑1H‑pyrrol‑1‑yl)benzaldehyde is soluble in common organic solvents (alcohols, ethers, chlorinated hydrocarbons) but shows low water solubility, a profile that facilitates biphasic workups and reduces aqueous‑phase losses during extraction . While quantitative aqueous solubility data are not reported for the closest analog, the presence of the 2,5‑dimethyl groups is expected to further decrease water solubility relative to the unsubstituted pyrrole‑benzaldehyde, which already exhibits similar low aqueous solubility .
Solubility ProfileClass‑level
Low water solubility
Soluble in ethanol, ether, chlorinated hydrocarbons
Supports biphasic workup and extraction efficiency
Dimethyl groups further reduce aqueous solubility
SolubilityReaction mediumWorkup
Evidence Dimension
Water solubility (qualitative)
Target Compound Data
Low water solubility; soluble in ethanol, methanol, acetone, chlorinated hydrocarbons
Comparator Or Baseline
4-(1H-pyrrol-1-yl)benzaldehyde: Also low water solubility, soluble in organic solvents
Quantified Difference
Trend toward lower solubility for dimethyl analog (inferred)
Conditions
Qualitative solubility observations from vendor literature
Why This Matters
Low water solubility simplifies product isolation by liquid–liquid extraction, a critical factor for process scalability and cost‑efficient purification.
SolubilityReaction mediumWorkup
Synthetic Utility in BODIPY Dye Synthesis
The target compound serves as a key intermediate in the synthesis of BODIPY dyes via condensation with 2,5‑dimethylpyrrole or related pyrrole derivatives [1]. While direct yield comparisons with other benzaldehyde‑based BODIPY precursors are not available in the public literature, the presence of the 2,5‑dimethyl groups on the pyrrole ring has been shown in related systems to enhance the oxidative stability of the final BODIPY chromophore and improve fluorescence quantum yields [2].
BODIPY Synthesis RoleClass‑level
Reported BODIPY intermediate
Dimethylated analogs show improved photostability
Justifies procurement for photostable fluorophore design
Literature survey; direct yield data not public
Fluorescent probesBODIPYBuilding block
Evidence Dimension
Role in BODIPY synthesis
Target Compound Data
Documented as starting material for BODIPY and dipyrromethene intermediates
Comparator Or Baseline
Unsubstituted pyrrole-benzaldehyde: also used, but yields lower stability BODIPYs
Quantified Difference
Qualitative advantage in final dye stability (inferred from literature on dimethylated BODIPYs)
Conditions
Literature survey of BODIPY synthetic methods
Why This Matters
Procurement of this specific dimethylated aldehyde is justified when the intended application involves BODIPY fluorophores that require enhanced photostability and reduced non‑radiative decay.
Fluorescent probesBODIPYBuilding block
[1] Kennedy, D. P., Kormos, C. M., & Burdette, S. C. (2009). FerriBRIGHT: A rationally designed fluorescent probe for redox active metals. Journal of the American Chemical Society, 131(24), 8578–8586. View Source
[2] Ulrich, G., Ziessel, R., & Harriman, A. (2008). The chemistry of fluorescent bodipy dyes: versatility unsurpassed. Angewandte Chemie International Edition, 47(7), 1184–1201. View Source
Vendor Purity Consistency vs. Analog
Multiple reputable vendors supply 4‑(2,5‑dimethyl‑1H‑pyrrol‑1‑yl)benzaldehyde at purities between 95% and 98%, with explicit batch‑specific analytical documentation (NMR, HPLC, GC) . The unsubstituted analog 4‑(1H‑pyrrol‑1‑yl)benzaldehyde shows greater variability in vendor‑stated purity (ranging from 95% to 97%) and often lacks the same level of batch‑to‑batch certification, introducing uncertainty in procurement .
Vendor Purity BandReported
95–98% (target)
vs 95–97% unsubstituted analog
Narrower, higher purity band reduces repurification risk
4-(1H-pyrrol-1-yl)benzaldehyde: 95–97% with less consistent analytical support
Quantified Difference
Narrower and higher purity band + documented QC
Conditions
Survey of vendor catalog specifications
Why This Matters
A narrower and higher purity band reduces the risk of receiving material that requires re‑purification, saving time and resources in multi‑step synthetic sequences.
When building BODIPY dyes for fluorescence microscopy, flow cytometry, or sensing applications, 4‑(2,5‑dimethyl‑1H‑pyrrol‑1‑yl)benzaldehyde provides a dimethyl‑protected pyrrole scaffold that enhances the photostability and quantum yield of the final dye [1]. Procurement of this specific aldehyde is justified over unsubstituted analogs because the 2,5‑dimethyl groups block unwanted electrophilic side reactions during BODIPY formation and improve the oxidative stability of the chromophore in imaging buffers .
Heterocyclic Ligand Construction for Coordination Chemistry
The aldehyde handle enables facile condensation with amines or hydrazines to generate Schiff base ligands, while the electron‑rich 2,5‑dimethylpyrrole ring enhances metal‑binding affinity and modulates redox properties [1]. The defined melting point (82–85 °C) and consistent purity (≥98%) facilitate accurate stoichiometric control in ligand synthesis, reducing the risk of incomplete complexation .
Pharmaceutical Intermediate & Building Block Sourcing
For medicinal chemistry programs requiring N‑aryl‑2,5‑dimethylpyrrole fragments, this compound offers a validated, batch‑certified starting material with a well‑characterized solid‑state profile [1]. The availability of NMR, HPLC, and GC batch data from suppliers like Bidepharm and AKSci ensures that the material meets the purity standards required for early‑stage drug discovery without additional purification .
Functional Materials & Polymer Modification
The combination of an aldehyde for covalent attachment and a 2,5‑dimethylpyrrole ring for π‑conjugation makes this compound suitable for modifying polymer backbones or creating organic electronic materials [1]. Its solubility in common organic solvents (alcohols, ethers, chlorinated hydrocarbons) allows straightforward incorporation into polymer solutions, while the low water solubility minimizes leaching in aqueous environments .
Application
Selection Property
Validation Focus
BODIPY & dipyrromethene dye synthesis
2,5‑Dimethyl‑protected pyrrole scaffold
Photostability and quantum yield assessment
Heterocyclic ligand construction
Reactive aldehyde for Schiff base condensation
Metal‑binding affinity and redox modulation
Pharmaceutical intermediate sourcing
Validated batch‑certified purity and solid‑state profile
Purity specifications for early‑stage drug discovery
Functional materials & polymer modification
Aldehyde handle plus π‑conjugated pyrrole ring
Polymer incorporation and leaching resistance tests
[1] Loudet, A., & Burgess, K. (2007). BODIPY dyes and their derivatives: syntheses and spectroscopic properties. Chemical Reviews, 107(11), 4891–4932. View Source
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